molecular formula C18H21BrN2O3S B6038098 N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B6038098
M. Wt: 425.3 g/mol
InChI Key: IIKCVHRDQCVDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(3-bromophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)glycinamide, also known as BIP-2, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of ADP-ribosylation factor 6 (ARF6), a small GTPase that plays a key role in regulating membrane trafficking, actin cytoskeleton organization, and cell migration. BIP-2 has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying the role of ARF6 in various cellular processes.

Mechanism of Action

N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive inhibitor of ARF6 by binding to its active site and preventing the exchange of GDP for GTP, which is necessary for ARF6 activation. This results in the inhibition of ARF6-mediated membrane trafficking and actin cytoskeleton organization, as well as the inhibition of cell migration.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit ARF6-mediated membrane trafficking, actin cytoskeleton organization, and cell migration in various cell types. It has also been shown to inhibit insulin secretion in pancreatic beta cells and to inhibit cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency and selectivity for ARF6. This allows for specific inhibition of ARF6-mediated processes without affecting other cellular processes. However, one of the limitations of using N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively short half-life, which requires frequent dosing in cell culture experiments.

Future Directions

There are several future directions for research involving N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate the role of ARF6 in other cellular processes, such as autophagy and endocytosis. Another direction is to develop more potent and selective inhibitors of ARF6 that have longer half-lives and can be used in vivo. Additionally, N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.

Synthesis Methods

The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 3-bromobenzylamine with 4-isopropylbenzoyl chloride to form N-(3-bromophenyl)-4-isopropylbenzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of triethylamine to form N-(3-bromophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)benzamide. Finally, this compound is treated with glycine methyl ester hydrochloride and triethylamine to form N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research to study the role of ARF6 in various cellular processes. It has been shown to inhibit ARF6-mediated membrane trafficking, actin cytoskeleton organization, and cell migration in a dose-dependent manner. N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been used to investigate the role of ARF6 in cancer cell invasion and metastasis, as well as in the regulation of insulin secretion in pancreatic beta cells.

properties

IUPAC Name

N-(3-bromophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-13(2)14-7-9-17(10-8-14)21(25(3,23)24)12-18(22)20-16-6-4-5-15(19)11-16/h4-11,13H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKCVHRDQCVDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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